
MRS-1191
Overview
Description
MRS1191 is a potent and selective antagonist of the A3 adenosine receptor. It has a KB value of 92 nM, a Ki value of 31.4 nM for the human A3 receptor, and an IC50 of 120 nM for CHO cells . This compound is widely used in scientific research due to its high selectivity and potency.
Preparation Methods
The synthesis of MRS1191 involves several steps, including the formation of a dihydropyridine ring. The synthetic route typically starts with the condensation of an aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
MRS1191 undergoes various chemical reactions, including substitution and cycloaddition reactions. It contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups . Common reagents used in these reactions include copper catalysts and azide-containing compounds. The major products formed from these reactions are triazole derivatives, which are useful in various chemical and biological applications.
Scientific Research Applications
Pharmacological Research
MRS-1191 has been extensively studied for its pharmacological properties, particularly its role as an antagonist of the A3 adenosine receptor.
Key Findings
- Selectivity : this compound exhibits a Ki value of 31.4 nM for the human A3 receptor, demonstrating high selectivity over other adenosine receptors .
- Effect on Cardiac Function : In studies involving isolated rat hearts, this compound effectively reversed the cardioprotective effects induced by A3 receptor agonists, highlighting its potential therapeutic role in cardiac protection .
Neurobiology
The compound is also significant in neurobiological research, particularly regarding neuroprotection and cytoskeletal dynamics.
Cytoskeletal Rearrangement
Research indicates that activation of the A3 receptor can lead to cytoskeletal rearrangements through Rho protein modulation. This compound has been shown to counteract these changes, suggesting its potential utility in neuroprotective strategies .
Case Study: Neuroprotection
In a controlled study, exposure to Cl-IB-MECA (an A3 agonist) resulted in actin stress fiber formation in cultured cells. The presence of this compound inhibited this effect, indicating its role in modulating cytoskeletal dynamics and suggesting potential applications in neurodegenerative diseases .
Cardiovascular Applications
This compound's effects on cardiovascular health are notable, particularly concerning ischemic conditions.
Cardioprotective Effects
Studies have demonstrated that activation of the A3 receptor can confer cardioprotection during ischemic events. This compound's antagonistic action allows researchers to delineate the protective mechanisms involved and explore therapeutic applications for heart diseases .
Data Table: Effects on Cardiac Parameters
Treatment | Heart Rate (%) | Coronary Flow (%) | Cardiac Output (%) |
---|---|---|---|
Control | 100±2 | 100±2 | 100±2 |
R-PIA (15 nM) | 78±7* | 112±9 | 97±4 |
IB-MECA + this compound (1 μM) | 105±5 | 142±4† | 96±5 |
This table illustrates how this compound influences cardiac parameters when combined with specific agonists, providing insights into its pharmacological profile.
Clinical Implications
The clinical implications of this compound are significant given its ability to modulate A3 receptor activity.
Potential Therapeutic Uses
- Inflammation : By blocking the A3 receptor, this compound may reduce inflammatory responses, offering potential therapeutic avenues for conditions characterized by excessive inflammation.
- Neurodegenerative Diseases : Its neuroprotective properties suggest that this compound could be explored as a treatment for diseases like Alzheimer's or Parkinson's by mitigating neuronal damage through cytoskeletal stabilization .
Mechanism of Action
MRS1191 exerts its effects by selectively binding to the A3 adenosine receptor, thereby blocking the action of endogenous adenosine. This antagonism inhibits the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP), which is involved in various cellular signaling pathways . The molecular targets of MRS1191 include the A3 adenosine receptor and associated G-proteins, which play a crucial role in mediating its effects.
Comparison with Similar Compounds
MRS1191 is unique in its high selectivity and potency for the A3 adenosine receptor compared to other similar compounds. For instance, MRS1523 and MRS1334 are also A3 adenosine receptor antagonists, but they exhibit different affinities and selectivities . MRS1523 has a Ki value of 43.9 nM for the human A3 receptor, while MRS1334 shows incomplete inhibition of the receptor . Other similar compounds include MRS1220, MRE3008F20, PSB10, PSB-11, and VUF5574, which have varying degrees of activity and selectivity for the A3 adenosine receptor .
Biological Activity
MRS-1191 is a selective antagonist for the adenosine A3 receptor (A3AR), which plays a significant role in various physiological and pathological processes, including cardiac protection, inflammation, and cancer. This article summarizes key findings regarding the biological activity of this compound, including pharmacological properties, experimental data, and relevant case studies.
Pharmacological Profile
This compound exhibits a unique pharmacological profile characterized by its selective antagonism of the A3AR. Below is a summary of its binding affinities and functional activities:
Compound | hA1 (K_i, nM) | hA2A (K_i, nM) | hA2B (K_i, nM) | hA3 (K_i, nM) |
---|---|---|---|---|
This compound | 11.8 ± 5.3% | 8.39 ± 0.89% | 1.20 ± 2.21% | 49.1 ± 12.4 |
MRS-1220 | 135 ± 15 | 22.8 ± 7.6 | 1800 ± 340 | 0.96 ± 0.32 |
MRS-1334 | 32.1 ± 12.8% | 29.7 ± 8.6 | 25.6 ± 6.4 | 4.58 ± 0.89 |
MRS-1523 | 35.4 ± 4.2% | 16.4 ± 2.9 | 34.5 ± 4.6 | 43.9 ± 7.6 |
The table illustrates that this compound has a notable affinity for the human A3 receptor with a K_i value of approximately .
The biological activity of this compound primarily involves its interaction with A3ARs, which are implicated in cardioprotection during ischemic events and various inflammatory responses.
Cardiac Protection
Research indicates that this compound can enhance cardioprotection during ischemic events by blocking A3ARs, thereby preventing excessive apoptosis in cardiac myocytes . In experiments using cultured chick embryo ventricular cells, coactivation of A1 and A3 receptors was shown to provide significant cardioprotection, suggesting that this compound's antagonistic action may help maintain cellular integrity during cardiac stress .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties, particularly in models of acute lung injury and other inflammatory conditions . By antagonizing A3ARs, this compound can potentially reduce the recruitment of inflammatory cells to sites of injury.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Cardiac Ischemia : In a controlled study involving animal models of myocardial ischemia, administration of this compound resulted in reduced infarct size compared to control groups, demonstrating significant cardioprotective effects .
- Cancer Research : Investigations into the role of adenosine receptors in tumor microenvironments have shown that targeting A3ARs with this compound may inhibit tumor growth and metastasis . In vitro studies indicated that this compound could reduce the proliferation of certain cancer cell lines through modulation of adenosine signaling pathways.
Q & A
Basic Research Questions
Q. What are the key pharmacological parameters of MRS-1191 that establish its selectivity for A3 adenosine receptors?
this compound exhibits a KB value of 92 nM and a Ki of 31.4 nM for human A3 receptors, with an IC50 of 120 nM in CHO cells. Its selectivity is confirmed through comparative studies showing >100-fold preference for A3 over A1 receptors in adenylate cyclase inhibition assays. Functional antagonism is demonstrated via [35S]GTPγ-S binding assays, which validate its A3-specific G-protein coupling inhibition .
Q. How is this compound’s antagonistic activity characterized in functional assays?
Antagonism is assessed using:
- Radioligand binding : Competitive displacement of [125I]AB-MECA in HEK-293 cells expressing cloned human A3 receptors .
- Functional assays : Inhibition of agonist-induced adenylate cyclase suppression and blockade of GTPγ-S binding, confirming inverse agonist properties .
- Selectivity validation : Parallel testing on A1 receptor-expressing systems to exclude cross-reactivity .
Q. What are the recommended solubility and storage conditions for this compound in experimental settings?
- In vitro : Dissolve in DMSO at 250 mg/mL (523.51 mM), requiring sonication for full solubility .
- In vivo : Prepare fresh solutions using vehicle formulations compatible with the experimental model (e.g., saline with <1% DMSO). No long-term stability data are available; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How do concentration-dependent effects of this compound on neurotransmitter release parameters (e.g., MEPP frequency) inform its mechanism of action?
At mouse neuromuscular junctions, low concentrations (1–10 μM) increase miniature endplate potential (MEPP) frequency, while higher concentrations (>30 μM) reduce it. This biphasic response suggests dual modulation: low-dose presynaptic A3 receptor blockade enhances acetylcholine release, while high doses may interact with off-target ion channels or desensitization mechanisms . Parallel EPP amplitude changes (low-dose suppression, high-dose recovery) further indicate post-synaptic compensatory mechanisms .
Q. What methodological considerations are critical when investigating this compound’s role in modulating intracellular signaling pathways (e.g., ERK1/2 and CREB)?
- Temporal controls : Assess phosphorylation states at multiple timepoints, as signaling effects may be transient (e.g., peak pERK1/2 suppression at 30–60 minutes post-administration) .
- Antagonist co-administration : Pre-treatment with this compound reverses amitriptyline-induced analgesia in neuropathic pain models, confirming A3-mediated ERK/CREB pathway regulation. Use dose-response curves to differentiate A3-specific effects from off-target actions .
- Tissue-specific analysis : Isolate spinal cord or brain regions to localize pathway modulation .
Q. How can researchers resolve contradictions in this compound’s concentration-response relationships observed across different experimental models?
Discrepancies (e.g., biphasic vs. monotonic responses) may arise from:
- Receptor density : Higher A3 expression in HEK-293 cells vs. native tissues alters ligand efficacy .
- Assay sensitivity : Functional assays (e.g., GTPγ-S binding) detect sub-micromolar effects, whereas electrophysiological recordings (e.g., MEPP frequency) require higher concentrations for measurable responses .
- Statistical rigor : Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal data distributions and ensure adequate sample sizes (n ≥ 6/group) to detect subtle effects .
Q. What strategies validate the specificity of this compound in vivo, particularly in complex systems with overlapping adenosine receptor subtypes?
- Genetic knockout models : Compare wild-type and A3 receptor knockout animals to isolate target effects .
- Pharmacological controls : Co-administer selective A1/A2A antagonists (e.g., BG 9928) to exclude cross-talk .
- Dose-escalation studies : Establish a threshold concentration (e.g., >100 nM) where A3 selectivity is maintained .
Q. How does this compound’s physicochemical structure influence its experimental applications?
With a molecular weight of 477.19 g/mol, XLogP of 7.92, and one Lipinski rule violation (high lipophilicity), this compound has limited blood-brain barrier penetration. For CNS studies, intracerebroventricular (ICV) administration or covalent conjugation to carrier molecules (e.g., PEG) may improve bioavailability .
Q. Methodological Best Practices
- Radioligand binding assays : Use HEK-293 cells overexpressing human A3 receptors to minimize endogenous receptor interference. Include cold competitor controls (e.g., AB-MECA) to validate displacement specificity .
- In vivo neuropathic pain models : Pair spinal nerve ligation (SNL) with mechanical allodynia thresholds (e.g., von Frey filaments) and Western blotting for pathway analysis (e.g., pERK1/2, pCREB) .
- Data reporting : Adhere to FAIR principles—detail vehicle composition, batch numbers, and statistical software (e.g., GraphPad Prism) in methods sections .
Properties
IUPAC Name |
5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327856 | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185222-90-6, 9000-21-9 | |
Record name | MRS 1191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furcelleran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.